![molecular formula C8H9NO B6259273 rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile CAS No. 2140262-56-0](/img/no-structure.png)
rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile
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Overview
Description
Rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile is an organic compound with a complex molecular structure. It is a member of the oxatricyclo[3.2.1.0,2,4]octane family, which is a group of molecules that have similar properties and reactivity. This compound has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. Its structure and reactivity has been studied and its synthesis methods have been developed.
Scientific Research Applications
Rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. It is a useful building block for the synthesis of complex molecules and can be used to create novel compounds with potential therapeutic applications. It has also been studied for its potential use as a catalyst in organic reactions, as a ligand for metal complexes, and as a starting material for the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile is not yet fully understood. However, it is believed that it acts as a Lewis base, which means it can form a bond with an electron-rich site on an electron-deficient species. This allows the compound to act as a catalyst in organic reactions, as a ligand for metal complexes, or as a starting material for the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
Rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized from readily available starting materials. It is also non-toxic and can be handled safely in the lab. However, it is a relatively expensive compound and its reactivity is limited, so it may not be suitable for some experiments.
Future Directions
There are several potential future directions for research on rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile. These include further studies on its structure and reactivity, its potential therapeutic applications, and its mechanism of action. In addition, further research could be carried out to investigate the potential of this compound as a catalyst in organic reactions and as a starting material for the synthesis of heterocyclic compounds. Finally, further studies could be conducted to explore the biochemical and physiological effects of this compound.
Synthesis Methods
Rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile can be synthesized from a variety of starting materials including 1-chloro-2-methyl-4-nitrobenzene, 1-chloro-2-methyl-4-nitrobenzene, and 1-chloro-2-methyl-4-nitrobenzene-5-carboxylic acid. The most common method of synthesis is a two-step reaction, beginning with the reaction of 1-chloro-2-methyl-4-nitrobenzene with a base, such as sodium hydroxide, to form a nitro-substituted benzene. This is followed by a condensation reaction with an aldehyde or ketone to form the desired rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,3-dibromopropene", "sodium cyanide", "2-butanone", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-3-cyanopropene by reacting 2,3-dibromopropene with sodium cyanide in DMF solvent.", "Step 2: Synthesis of 2-bromo-3-cyanopropyl methyl ketone by reacting 2-bromo-3-cyanopropene with 2-butanone in the presence of sodium borohydride.", "Step 3: Synthesis of 3-cyanopropyl methyl ketone by hydrolyzing 2-bromo-3-cyanopropyl methyl ketone with acetic acid and water.", "Step 4: Synthesis of 3-cyanopropyl methyl ketone oxime by reacting 3-cyanopropyl methyl ketone with hydroxylamine hydrochloride in the presence of sodium hydroxide.", "Step 5: Synthesis of rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile by cyclization of 3-cyanopropyl methyl ketone oxime with sulfuric acid." ] } | |
CAS RN |
2140262-56-0 |
Product Name |
rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile |
Molecular Formula |
C8H9NO |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
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